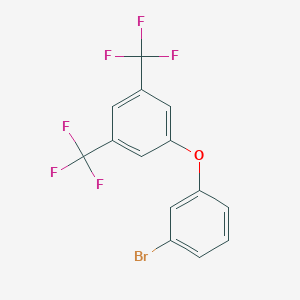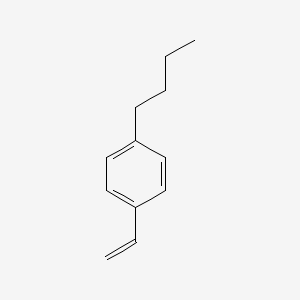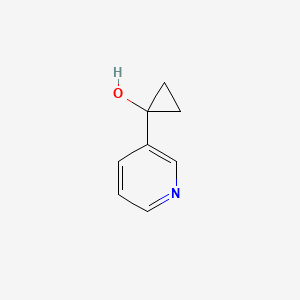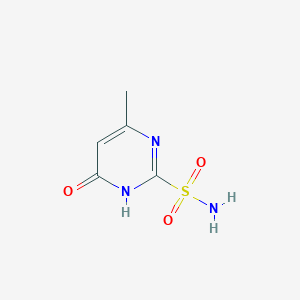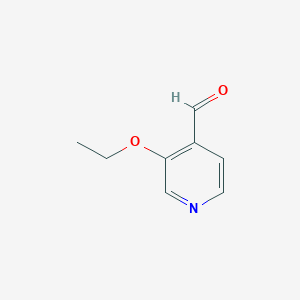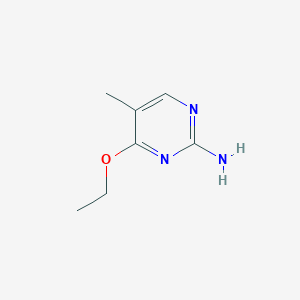
4-Ethoxy-5-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-5-methylpyrimidin-2-amine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by an ethoxy group at the 4th position, a methyl group at the 5th position, and an amino group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-methylpyrimidin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting from 4-ethoxy-3-methyl-2-nitropyridine, reduction of the nitro group followed by cyclization can yield the desired pyrimidine derivative. Another method involves the reaction of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by selective alkylation to introduce the ethoxy and methyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the ethoxy or amino groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
4-Ethoxy-5-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-methylpyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and amino groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethoxy-5-methylpyrimidin-2-amine can be compared with other pyrimidine derivatives such as 2-aminopyrimidine and 4-methylpyrimidine. While these compounds share a common pyrimidine core, the presence of the ethoxy group in this compound imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other pyrimidines may not be as effective.
List of Similar Compounds
- 2-Aminopyrimidine
- 4-Methylpyrimidine
- 5-Ethylpyrimidine
- 2,4-Diaminopyrimidine
Properties
CAS No. |
248928-03-2 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-ethoxy-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H11N3O/c1-3-11-6-5(2)4-9-7(8)10-6/h4H,3H2,1-2H3,(H2,8,9,10) |
InChI Key |
HBEGHMOAWNXRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S)-5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13099737.png)
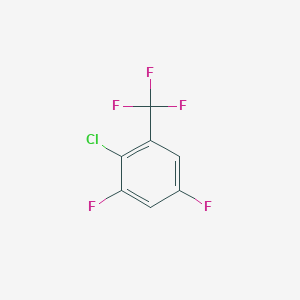
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)

![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)


